4-Allyloxycarbonyl-1-methylpiperazine
Description
4-Allyloxycarbonyl-1-methylpiperazine is a piperazine derivative featuring an allyloxycarbonyl group at the 4-position and a methyl group at the 1-position of the piperazine ring. Piperazine derivatives are widely studied for their structural versatility and pharmacological relevance, particularly in modulating neurotransmitter systems and serving as intermediates in drug synthesis . The allyloxycarbonyl group introduces steric bulk and electrophilic reactivity, which may influence solubility, metabolic stability, and receptor-binding profiles compared to simpler substituents .
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
prop-2-enyl 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-3-8-13-9(12)11-6-4-10(2)5-7-11/h3H,1,4-8H2,2H3 |
InChI Key |
ABYXJSJZMGDCSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are differentiated by substituents on the piperazine ring, which dictate their physicochemical, synthetic, and biological properties. Below is a detailed comparison of 4-Allyloxycarbonyl-1-methylpiperazine with structurally related compounds:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Comparative Insights
Halogenated Aroyl Groups (e.g., 2-chlorobenzoyl): Improve supramolecular packing via halogen bonding and C–H⋯O interactions, critical for crystallinity and solubility .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., for 4-(pyrazin-2-yl)piperazine) achieves higher yields (up to 95%) than traditional methods .
- Carbodiimide-mediated coupling (e.g., EDCI/HOBt) is standard for acylpiperazines but requires purification via chromatography .
Heteroaromatic Substituents (e.g., pyridinyl): Introduce π-π stacking interactions, enhancing binding to aromatic enzyme pockets .
1-(4-Fluorobenzyl)piperazine: Used in kinase inhibitors due to its rigid benzyl fragment . Acylpiperazines: Broad-spectrum activity (antimicrobial, antitumor) but face metabolic instability due to ester groups .
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